molecular formula C21H26ClN3O3S B3000971 N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide CAS No. 1118870-06-6

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide

Cat. No. B3000971
CAS RN: 1118870-06-6
M. Wt: 435.97
InChI Key: GYDVQUIFDFSDKJ-UHFFFAOYSA-N
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Description

The compound "N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide" is a derivative of piperidine, which is a common structural motif in many pharmacologically active compounds. Piperidine derivatives have been extensively studied due to their diverse range of biological activities, including antimicrobial, anti-acetylcholinesterase, and anticancer properties. The compound is likely to possess similar activities due to its structural similarities with other piperidine derivatives discussed in the provided papers .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method allows for the introduction of various substituents on the benzhydryl and sulfonamide rings, which can significantly influence the biological activity of the resulting compounds. The synthesis process is characterized by techniques such as 1H-NMR, IR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the compound of interest, is crucial in determining their biological activity. The presence of a benzhydryl group and a sulfonamide moiety can affect the compound's binding affinity to biological targets. For instance, substituting the benzamide with a bulky group or introducing an alkyl or phenyl group at the nitrogen atom can dramatically enhance the activity of these compounds . The basic quality of the nitrogen atom in the piperidine ring is also a significant factor in the activity, as seen in the increased anti-acetylcholinesterase activity of certain derivatives .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including chlorosulfonation, which involves reacting N-benzyl carboxamides with chlorosulfonic acid to yield sulfonyl chlorides . These sulfonyl chlorides can then be condensed with nucleophiles to produce a range of derivatives with potential biological activities. The reactivity of these compounds can be influenced by the nature of the substituents on the aromatic rings, which can also affect their biological screening outcomes against fungi, insects, and weeds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their lipophilicity, can significantly impact their pharmacokinetics and bioavailability. For example, the octanol-water partition coefficient is an indicator of a compound's ability to penetrate biological membranes. A higher partition coefficient suggests better penetration through the gastrointestinal membrane and the blood-brain barrier, as observed with certain lipophilic substituted benzamides . The elimination rates, systemic bioavailability, and brain/plasma ratios are also important pharmacokinetic parameters that can be influenced by the compound's molecular structure .

properties

IUPAC Name

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-16(2)25(15-17-7-4-3-5-8-17)21(26)18-10-13-24(14-11-18)29(27,28)19-9-6-12-23-20(19)22/h3-9,12,16,18H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDVQUIFDFSDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide

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